molecular formula C21H23N3O2S B2944203 N-(3,5-dimethylphenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 893383-65-8

N-(3,5-dimethylphenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2944203
CAS RN: 893383-65-8
M. Wt: 381.49
InChI Key: JFVURODOLUITRF-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
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Scientific Research Applications

Antinociceptive Pharmacology

Research has characterized the antinociceptive pharmacology of related compounds, demonstrating significant antinociceptive actions in various pain models. These studies have revealed the potential utility of such compounds for the treatment of inflammatory pain states and certain aspects of neuropathic pain (Porreca et al., 2006).

Anticonvulsant Activity

Studies have synthesized and evaluated the anticonvulsant activity of derivatives, highlighting their potential against seizures induced by maximal electroshock. This suggests a possible role in the management of convulsive disorders (Aktürk et al., 2002).

Radio-Labeled Compound Development

The development of radio-labeled compounds for receptor imaging has been explored, indicating the potential of these compounds in biomedical imaging and diagnostic procedures (Hamill et al., 1996).

Inhibition of Fatty Acid Synthesis

Research into the inhibition of fatty acid synthesis by chloroacetamide derivatives in algae suggests potential applications in understanding and controlling lipid metabolism in various organisms (Weisshaar & Böger, 1989).

Host for Anions

An imidazole-based bisphenol derivative has been structurally characterized, indicating its versatile role as a host for anions. This opens up avenues for chemical sensor development and anion transport studies (Nath & Baruah, 2012).

Glutaminase Inhibitors

The synthesis and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors have been explored. These studies contribute to the understanding of metabolic regulation and potential therapeutic strategies for diseases associated with glutaminase activity (Shukla et al., 2012).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-14-5-6-19(26-4)18(12-14)24-8-7-22-21(24)27-13-20(25)23-17-10-15(2)9-16(3)11-17/h5-12H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVURODOLUITRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C=CN=C2SCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide

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